Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate is an organic compound that features a quinoline ring system attached to a butanedioate ester via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate typically involves the reaction of quinoline derivatives with diethyl butanedioate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the quinoline derivative, followed by nucleophilic substitution with diethyl butanedioate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanediol.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate involves its interaction with biological targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Malathion: Diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate, used as a pesticide.
Quinoline Derivatives: Compounds like chloroquine and quinine, used in the treatment of malaria.
Uniqueness
Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate is unique due to its combination of a quinoline ring with a butanedioate ester, providing a distinct set of chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-22-17(20)10-16(18(21)23-4-2)24-12-13-9-14-7-5-6-8-15(14)19-11-13/h5-9,11,16H,3-4,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNJOUDUXVAIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SCC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.